Hydroxy Iloperidone N-Oxide is a derivative of iloperidone, an atypical antipsychotic primarily used to treat schizophrenia and bipolar disorder. This compound represents a modification of iloperidone's structure, which enhances its pharmacological profile and may influence its therapeutic efficacy and safety.
Hydroxy Iloperidone N-Oxide is synthesized from iloperidone, which is itself derived from a class of compounds known for their diverse effects on neurotransmitter systems in the brain. The synthesis of Hydroxy Iloperidone N-Oxide involves oxidation processes that modify the parent compound's functional groups.
Hydroxy Iloperidone N-Oxide falls under the category of psychoactive agents, specifically targeting neurotransmitter receptors associated with psychiatric disorders. It is classified as an antipsychotic due to its mechanism of action affecting dopamine and serotonin pathways.
The synthesis of Hydroxy Iloperidone N-Oxide typically employs oxidation reactions, where the hydroxyl group of iloperidone is converted into an N-oxide. This can be achieved using various oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydroxy Iloperidone N-Oxide retains the core structure of iloperidone but features an additional oxygen atom bonded to the nitrogen atom in its piperidine ring. This modification may enhance its binding affinity to various receptors.
Hydroxy Iloperidone N-Oxide can undergo various chemical reactions typical for amines and oxides, including:
The reactivity profile indicates that Hydroxy Iloperidone N-Oxide may exhibit different pharmacokinetic properties compared to its parent compound, influencing its metabolism and elimination pathways.
Hydroxy Iloperidone N-Oxide exerts its pharmacological effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps alleviate symptoms associated with schizophrenia and mood disorders.
Hydroxy Iloperidone N-Oxide is primarily investigated for its potential therapeutic applications in treating schizophrenia and bipolar disorder. Research focuses on:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2